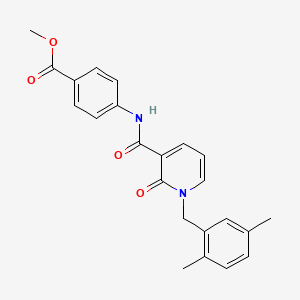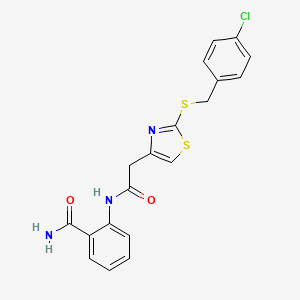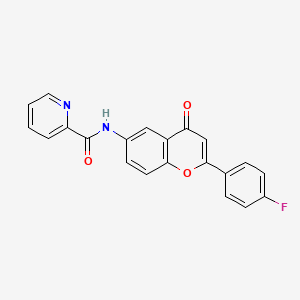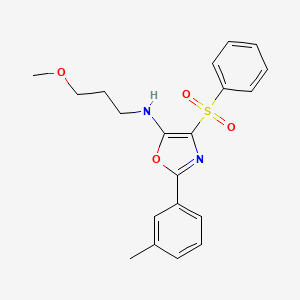
Methyl 4-(1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, compounds like this one belong to a class of organic compounds known as amides or esters. They are often used in the pharmaceutical industry and in research due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of amide or ester bonds . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific functional groups present in the molecule .科学的研究の応用
Antimicrobial and Antifungal Applications
Dihydropyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as their antifungal activity against fungi like Aspergillus fumigatus and Candida albicans. Some of these compounds displayed significant antimicrobial activity, with certain derivatives outperforming reference drugs in terms of minimum inhibitory concentration (MIC) values (Ghorab et al., 2017).
Antitumor Applications
In the context of antitumor research, dihydropyridine derivatives have been studied for their ability to inhibit critical viral enzymes like HIV-integrase, which is essential for the replication of the virus and a target for AIDS treatment. Specific modifications to these molecules have yielded compounds with potent inhibitory effects on the HIV-integrase-catalyzed strand transfer process, demonstrating their potential as antiviral agents (Pace et al., 2007).
Analgesic Applications
Further research into the modification of the pyridine moiety in related molecules has indicated that such alterations can enhance their analgesic properties. This suggests the possibility of optimizing the biological activities of dihydropyridine derivatives through chemical modifications, potentially leading to new analgesic compounds (Ukrainets et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-6-7-16(2)18(13-15)14-25-12-4-5-20(22(25)27)21(26)24-19-10-8-17(9-11-19)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYOVCKDLNPIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)
![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)
![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)



![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)


![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)
